N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications
Spectral Properties and Applications
Luminescence and Fluorescence : Compounds with structural elements similar to N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been found to exhibit bright fluorescence in solutions, plastic matrices, and the solid state. The spectral properties, such as absorption and emission maxima and quantum yields, can be influenced by the presence of dimethylamino groups, making these compounds valuable for developing fluorescent markers for biomedical applications (Galunov et al., 2003).
Synthetic Applications
Isoquinoline Ring Synthesis : Studies have demonstrated the use of palladium-assisted organic reactions for the synthesis of the isoquinoline ring, a core structure related to this compound, highlighting a novel approach to functionalized isoquinolines (Barr et al., 1983).
Potential Biomedical Applications
Anticancer Agents : Certain derivatives have shown potent cytotoxic activity and topoisomerase I-targeting ability, indicating their potential as novel anticancer agents. These findings underscore the therapeutic promise of tetrahydroquinoline derivatives in cancer treatment (Ruchelman et al., 2004).
Properties
IUPAC Name |
N-benzyl-N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-26(2)21(19-11-12-20-18(14-19)10-7-13-27(20)3)16-25-23(29)22(28)24-15-17-8-5-4-6-9-17/h4-6,8-9,11-12,14,21H,7,10,13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFIQJZHFSDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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